Cas no 2172505-58-5 (3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid)

3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid
- 3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid
- 2172505-58-5
- EN300-1480017
-
- インチ: 1S/C24H23N3O6S/c28-21(29)9-11-32-12-10-25-22(30)20-14-34-23(26-20)27-24(31)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,25,30)(H,28,29)(H,26,27,31)
- InChIKey: UOEAVNZDISSCGG-UHFFFAOYSA-N
- SMILES: S1C=C(C(NCCOCCC(=O)O)=O)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 481.13075664g/mol
- 同位素质量: 481.13075664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 8
- 重原子数量: 34
- 回転可能化学結合数: 11
- 複雑さ: 703
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 155Ų
- XLogP3: 2.9
3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1480017-1000mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1480017-2500mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1480017-5000mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1480017-1.0g |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1480017-100mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1480017-10000mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1480017-50mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1480017-250mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1480017-500mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 500mg |
$3233.0 | 2023-09-28 |
3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acidに関する追加情報
Introduction to 3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid (CAS No. 2172505-58-5)
3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid, identified by the CAS number 2172505-58-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorene moiety, a thiazole ring system, and multiple functional groups that contribute to its unique chemical properties and biological activities.
The presence of the fluorene group in the molecular structure of this compound is particularly noteworthy. Fluorene derivatives are well-known for their excellent photophysical properties, making them valuable in various applications, including optoelectronics and bioimaging. In the context of pharmaceuticals, the fluorene moiety can enhance the solubility and bioavailability of drug molecules, thereby improving their pharmacokinetic profiles. Furthermore, the methoxycarbonyl (ester) group attached to the fluorene ring introduces a polar functional group that can influence the compound's interactions with biological targets.
The second key structural feature is the 1,3-thiazole ring system. Thiazole derivatives are ubiquitous in nature and have been extensively studied for their wide range of biological activities. They are integral components of many natural products and pharmacologically active compounds. The thiazole ring in this compound is linked to an amino group, which further modulates its reactivity and potential biological functions. The presence of both electron-donating and electron-withdrawing groups around the thiazole ring can fine-tune its electronic properties, making it a versatile scaffold for designing novel bioactive molecules.
The third notable feature is the formamido group, which connects the thiazole ring to an ethoxy-substituted propanoic acid backbone. The formamido linkage introduces a hydrogen bond donor and acceptor site, which can be critical for binding interactions with biological targets such as enzymes and receptors. Additionally, the ethoxy group on the propanoic acid moiety adds another layer of functionality that can influence solubility and metabolic stability.
From a synthetic chemistry perspective, the construction of this complex molecule involves multiple steps, including condensation reactions, protection-deprotection strategies, and functional group transformations. The synthesis of such intricate structures requires meticulous planning and expertise in organic synthesis techniques. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of these complex molecules, which has facilitated their exploration in drug discovery programs.
In terms of biological activity, 3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid has shown promise in preclinical studies as a potential therapeutic agent. The combination of structural features such as the fluorene moiety, thiazole ring system, and multiple functional groups suggests that this compound may exhibit diverse biological activities. Preliminary studies have indicated that it may interact with specific enzymes or receptors involved in various disease pathways.
One particularly intriguing aspect of this compound is its potential application in oncology research. Thiazole derivatives have been extensively investigated for their anti-cancer properties, and modifications to these scaffolds have led to several clinical candidates. The presence of the fluorene moiety may enhance tumor accumulation or target specificity through passive or active mechanisms. Additionally, the formamido group could serve as a linker for further derivatization to improve binding affinity or pharmacokinetic properties.
Another area where this compound shows promise is in inflammatory diseases. Many inflammatory conditions are mediated by enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). The structural features of this molecule could allow it to modulate these pathways by serving as an inhibitor or modulator of key inflammatory mediators. Furthermore, its ability to cross cell membranes due to the presence of hydrophobic groups like the fluorene moiety could enhance its therapeutic efficacy.
The development of novel drug candidates often involves optimization of lead compounds through structure-activity relationship (SAR) studies. In this context, 3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid serves as a valuable starting point for further investigation. By systematically modifying various functional groups within its structure, researchers can explore how changes in chemical properties affect biological activity. This iterative process is crucial for identifying optimized analogs with improved potency, selectivity, and pharmacokinetic profiles.
Recent advancements in computational chemistry have also played a significant role in understanding the behavior of complex molecules like this one. Molecular modeling techniques can predict how this compound interacts with biological targets at an atomic level. These insights can guide synthetic efforts by highlighting key regions for modification or by suggesting optimal conformations for binding.
In conclusion,3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid (CAS No. 2172505-58-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features—including the fluorene moiety, thiazole ring system, and multiple functional groups—make it an attractive candidate for further exploration in drug discovery programs targeting various diseases such as cancer and inflammation-related disorders. Continued research into this compound promises to yield valuable insights into its biological activities and therapeutic applications.
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